Nvp-lcq195
Overview
Description
NVP-LCQ195, also known as LCQ 195 and AT9311, is a potent inhibitor of cyclin-dependent kinases (CDKs). It inhibits CDK1, CDK2, CDK3, CDK5, and CDK9 .
Molecular Structure Analysis
The molecular formula of NVP-LCQ195 is C17H19Cl2N5O4S. Its exact mass is 459.05 and the molecular weight is 460.33 . The structure is heterocyclic .Physical And Chemical Properties Analysis
NVP-LCQ195 has a molecular weight of 460.33 g/mol . The exact mass is 459.0534807 g/mol . It has a topological polar surface area of 133 Ų .Scientific Research Applications
1. Application in Multiple Myeloma Treatment
NVP-LCQ195 has shown promise in the treatment of multiple myeloma (MM). A study by McMillin et al. (2007) reported that NVP-LCQ195, a selective CDK1/2 small molecule inhibitor, exhibited dose-dependent anti-MM activity. It was particularly effective against certain MM cell lines, many of which were resistant to conventional therapies. The study highlighted NVP-LCQ195's potential to trigger cell cycle arrest and induce apoptotic cell death in MM cells while sparing non-malignant cells. This suggests its utility in tailored MM treatment regimens (McMillin et al., 2007).
2. Implications in Cell Cycle Regulation and Oncogenesis
Further, McMillin et al. (2011) explored the broader implications of NVP-LCQ195 in cell cycle regulation and oncogenesis. Their study emphasized the significance of targeting cyclin-dependent kinases (CDKs) in MM therapy. NVP-LCQ195, inhibiting CDK1, CDK2, and CDK5, induced cell cycle arrest and subsequent apoptotic death in MM cells. This study also noted that NVP-LCQ195 was able to overcome the protection MM cells receive from the bone marrow milieu, making it a potentially effective agent in MM treatment (McMillin et al., 2011).
3. Role in Enhancing Radiosensitivity in Glioma Stem Cells
Another study on NVP-BEZ235, which is related to NVP-LCQ195, by Wang et al. (2013) investigated its effects on glioma stem cells. They found that NVP-BEZ235 enhanced the radiosensitivity of these cells, suggesting a potential application in improving cancer treatment outcomes. While not directly about NVP-LCQ195, this study provides insight into the broader class of drugs to which NVP-LCQ195 belongs and its potential applications in oncology (Wang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUXEBOOTMDSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470112 | |
Record name | NVP-LCQ195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-lcq195 | |
CAS RN |
902156-99-4 | |
Record name | NVP-LCQ195 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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